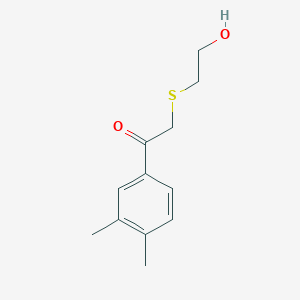
4-Ethyl-6-(trichloromethyl)-1,3,5-triazin-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Ethyl-6-(trichloromethyl)-1,3,5-triazin-2-amine is a heterocyclic compound that belongs to the triazine family. Triazines are known for their diverse applications in various fields, including agriculture, pharmaceuticals, and materials science. This particular compound is characterized by the presence of an ethyl group at the 4th position, a trichloromethyl group at the 6th position, and an amine group at the 2nd position of the triazine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-6-(trichloromethyl)-1,3,5-triazin-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of ethylamine with trichloromethyl cyanide in the presence of a base, followed by cyclization with a suitable reagent to form the triazine ring. The reaction conditions often include moderate temperatures and the use of solvents such as ethanol or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for efficient production. Additionally, purification steps such as crystallization or chromatography may be employed to isolate the desired product.
化学反应分析
Types of Reactions
4-Ethyl-6-(trichloromethyl)-1,3,5-triazin-2-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives or other reduced forms.
Substitution: The trichloromethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines, thiols, or alcohols can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazine oxides, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized triazines.
科学研究应用
4-Ethyl-6-(trichloromethyl)-1,3,5-triazin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme inhibition and as a potential lead compound for drug development.
Medicine: Research into its pharmacological properties may reveal potential therapeutic applications, such as antimicrobial or anticancer activities.
Industry: It is used in the development of agrochemicals, such as herbicides and pesticides, due to its ability to interfere with biological processes in plants and pests.
作用机制
The mechanism of action of 4-Ethyl-6-(trichloromethyl)-1,3,5-triazin-2-amine involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The trichloromethyl group can form covalent bonds with nucleophilic residues in proteins, leading to enzyme inactivation. Additionally, the compound may interfere with cellular signaling pathways, affecting cell growth and proliferation.
相似化合物的比较
Similar Compounds
6-Chloro-1,3,5-triazine-2,4-diamine: Similar structure but with a chloro group instead of a trichloromethyl group.
2,4-Diamino-6-ethyl-1,3,5-triazine: Similar structure but with an additional amine group.
4,6-Dichloro-1,3,5-triazine-2-amine: Similar structure but with two chloro groups instead of a trichloromethyl group.
Uniqueness
4-Ethyl-6-(trichloromethyl)-1,3,5-triazin-2-amine is unique due to the presence of the trichloromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications, particularly in the development of agrochemicals and pharmaceuticals.
属性
CAS 编号 |
30339-40-3 |
|---|---|
分子式 |
C6H7Cl3N4 |
分子量 |
241.5 g/mol |
IUPAC 名称 |
4-ethyl-6-(trichloromethyl)-1,3,5-triazin-2-amine |
InChI |
InChI=1S/C6H7Cl3N4/c1-2-3-11-4(6(7,8)9)13-5(10)12-3/h2H2,1H3,(H2,10,11,12,13) |
InChI 键 |
ZGKQTQLUKPCOKT-UHFFFAOYSA-N |
规范 SMILES |
CCC1=NC(=NC(=N1)N)C(Cl)(Cl)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















